molecular formula C23H22N2O3 B2469412 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethylbenzamide CAS No. 946367-43-7

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethylbenzamide

Cat. No.: B2469412
CAS No.: 946367-43-7
M. Wt: 374.44
InChI Key: SJROTQPLKOMJPC-UHFFFAOYSA-N
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Description

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethylbenzamide is a complex organic compound that features a furan ring, a tetrahydroquinoline moiety, and a benzamide group

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-15-11-16(2)13-18(12-15)22(26)24-19-7-8-20-17(14-19)5-3-9-25(20)23(27)21-6-4-10-28-21/h4,6-8,10-14H,3,5,9H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJROTQPLKOMJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethylbenzamide typically involves multi-step organic reactions. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Furanones

    Reduction: Alcohols

    Substitution: Various substituted benzamides

Scientific Research Applications

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethylbenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes a furan-2-carbonyl group and a tetrahydroquinoline moiety, which are known for their diverse pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2O3C_{19}H_{22}N_{2}O_{3}, with a molecular weight of approximately 314.39 g/mol. The structure can be represented as follows:

N 1 furan 2 carbonyl 1 2 3 4 tetrahydroquinolin 6 yl 3 5 dimethylbenzamide\text{N 1 furan 2 carbonyl 1 2 3 4 tetrahydroquinolin 6 yl 3 5 dimethylbenzamide}

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including antimicrobial and anticancer effects. The following sections detail specific findings related to its biological activities.

Antimicrobial Activity

Studies have shown that derivatives of compounds similar to this compound possess significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : The MIC values for various derivatives ranged from 62.5 µg/mL to ≥2000 µg/mL against reference microorganisms.
  • Minimum Bactericidal Concentration (MBC) : The MBC values were found to be between 125 µg/mL to ≥2000 µg/mL.

The compounds demonstrated higher effectiveness against Gram-positive bacteria compared to Gram-negative bacteria and yeasts .

Anticancer Activity

The anticancer potential of this compound has been investigated through in vitro studies. The following points summarize the findings:

  • Cell Lines Tested : The compound showed significant activity against HepG2 (hepatoblastoma) and DU-145 (prostate cancer) cell lines.
  • Mechanism of Action : Molecular docking studies indicated that the compound acts as an inhibitor of aldehyde dehydrogenase 1A1, which is linked to cancer cell proliferation .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound NameStructural FeaturesBiological Activity
4-Fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydroquinolin-6-yl]Similar furan and tetrahydroquinoline structureAntimicrobial
5-NitrobenzenesulfonamideContains sulfonamide groupAntibacterial
N-(furan-2-carbonyl)-anilineSimple aniline derivative with carbonylAnticancer

Case Studies

Recent studies have synthesized various derivatives based on the core structure of this compound to evaluate their biological activities:

  • Study on Antimicrobial Properties : A series of derivatives were tested against common bacterial strains. Results indicated that modifications in the furan and tetrahydroquinoline components significantly affected antimicrobial potency.
  • In Silico Studies : Molecular docking simulations were performed to predict the binding affinity of these compounds to key enzymes involved in cancer metabolism. The results suggested that structural modifications could enhance anticancer activity by improving binding efficiency to target enzymes .

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